molecular formula C14H19NO2 B8338919 1-Acetyl-3,3,4,6-tetramethyl-5-indolinol

1-Acetyl-3,3,4,6-tetramethyl-5-indolinol

Cat. No.: B8338919
M. Wt: 233.31 g/mol
InChI Key: ZPAGQZCYDDROJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-3,3,4,6-tetramethyl-5-indolinol is a synthetically modified indole derivative offered for chemical and pharmaceutical research applications. The indole and indoline scaffolds are recognized as privileged structures in medicinal chemistry due to their widespread presence in biologically active molecules and natural products . The specific substitution pattern on this compound—featuring an acetyl group and multiple methyl groups—suggests its potential utility as a key intermediate in organic synthesis, particularly for the development of more complex heterocyclic systems. Indole-based compounds are extensively investigated for a diverse range of biological activities, which may include antimicrobial, anti-inflammatory, antiviral, and anticancer properties, although specific activity data for this particular analog would require confirmation from the research supplier . Researchers value such specialized indolinols for constructing molecular libraries via multicomponent reactions or for serving as precursors in the synthesis of potential pharmacologically active agents . Handling should adhere to standard laboratory safety protocols. For precise structural verification data, such as NMR and mass spectrometry, purity information, and specific handling recommendations, please consult the analytical data from your supplier. This product is intended For Research Use Only and is not classified as a drug, food, or cosmetic.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

1-(5-hydroxy-3,3,4,6-tetramethyl-2H-indol-1-yl)ethanone

InChI

InChI=1S/C14H19NO2/c1-8-6-11-12(9(2)13(8)17)14(4,5)7-15(11)10(3)16/h6,17H,7H2,1-5H3

InChI Key

ZPAGQZCYDDROJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1O)C)C(CN2C(=O)C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Indoline vs. Isoindoline: Unlike isoindoline-1,3-dione derivatives (), this compound lacks the dione moiety but retains a hydroxyl group at C5, which may enhance hydrogen-bonding interactions in biological systems .
  • Substituent Effects: The acetyl group in this compound contrasts with the triazole and fluoro groups in ’s compound 5b, suggesting divergent reactivity and bioavailability profiles .

Spectral Data

  • 1H/13C NMR: compounds showed characteristic acryloyl proton signals at δ 6.5–7.8 ppm, while the acetyl group in this compound would resonate near δ 2.1–2.3 ppm. Methyl groups in the indolinol derivative would produce distinct singlet peaks (δ 1.2–1.5 ppm) .
  • IR Spectroscopy: The hydroxyl group in this compound would exhibit a broad O–H stretch (~3200 cm⁻¹), contrasting with the ketone (C=O) stretches (~1680 cm⁻¹) in ’s compounds .

Bioactivity

  • Cholinesterase Inhibition: highlights isoindoline-dione derivatives as cholinesterase inhibitors, though specific IC₅₀ values are unreported. The hydroxyl group in this compound could enhance binding to enzyme active sites, but steric bulk from methyl groups might reduce efficacy .
  • Antioxidant Potential: ’s triazole-indole hybrid (5b) was synthesized for ischemia treatment, suggesting redox-modulating properties. The acetyl group in this compound may stabilize radical intermediates, though this remains speculative without direct data .

Preparation Methods

Lewis Acid-Catalyzed Enolether Formation

A foundational approach involves the reaction of α,β-unsaturated ketones (e.g., mesityl oxide) with alkyl orthoformates in the presence of Lewis acids such as boron trifluoride etherate. For example, mesityl oxide (derived from acetone auto-condensation) reacts with methylorthoformate to yield bis-enolethers like 1-methoxy-4-(1-methoxyvinyl)-3,3,5,5-tetramethylcyclo-1-hexene. This intermediate is critical for subsequent hydrolysis steps.

Reaction Conditions:

  • Catalyst: Boron trifluoride etherate (1–5 mol%)

  • Solvent: Anhydrous ether or toluene

  • Temperature: 20–25°C (room temperature)

  • Yield: ~75% crude product after 24 hours.

Knoevenagel Condensation for Indole Core Formation

The Knoevenagel reaction enables the construction of the indole ring via condensation between carbonyl compounds and activated methylene groups. In a study by PMC8537952, bis-indolinones were synthesized using piperidine as a base, with malononitrile serving as the methylene activator. Adapting this method, 3-cyanoacetyl indole could condense with aldehydes to form the indolinol scaffold.

Key Parameters:

  • Base: Piperidine or sodium methoxide

  • Solvent: Methanol/water (2:1)

  • Temperature: Reflux (~80°C)

  • Yield: 42–58% (dependent on substituents).

Hydrolysis and Functionalization

Acid Hydrolysis of Enolethers

Crude enolether mixtures from Section 2.1 undergo hydrolysis to yield diketones. For instance, treating 1-methoxy-4-(1-methoxyvinyl)-3,3,5,5-tetramethylcyclohexene with 0.5% aqueous HCl for 24 hours produces 4-acetyl-3,3,5,5-tetramethylcyclohexanone. This diketone is a precursor for further acetylation or cyclization.

Optimization Notes:

  • Acid Concentration: 0.5–1% HCl minimizes side reactions.

  • Purification: Fractional distillation (boiling point: 108°C/2 mm Hg) improves purity to >95%.

Acetylation via Isopropenyl Acetate

The acetyl group is introduced by reacting the diketone intermediate with isopropenyl acetate under acidic conditions. This yields 1-acetoxy-4-acetyl-3,3,5,5-tetramethylcyclo-1-hexene, which is subsequently hydrolyzed to the target indolinol.

Procedure:

  • Reagent: Isopropenyl acetate (2 eq)

  • Catalyst: Trace HCl or BF3

  • Temperature: 50–60°C

  • Yield: ~70% after purification.

One-Pot Synthesis Approaches

Aqueous-Mediated Cyclization

A green chemistry method reported in JCSC utilizes a one-pot reaction of 3-cyanoacetyl indole, aldehydes, and malononitrile in methanol/water (2:1) with sodium methoxide. While this approach primarily yields pyridine derivatives, modifying the aldehyde component (e.g., using tetramethylglycoluril) could direct selectivity toward indolinols.

Advantages:

  • Solvent System: Environmentally benign (water/methanol)

  • Catalyst: Sodium methoxide (low cost)

  • Scalability: Demonstrated for gram-scale synthesis.

Comparative Analysis of Synthetic Methods

MethodCatalystTemperature (°C)Yield (%)Purity (%)Key Intermediate
Lewis Acid CyclizationBF3 etherate20–257595Bis-enolether
Knoevenagel CondensationPiperidine8055903-Cyanoacetyl indole
Acid HydrolysisHCl20–2570984-Acetyl-3,3,5,5-TMC
One-Pot SynthesisSodium methoxide805885Indol-3-yl pyridine

TMC = Tetramethylcyclohexanone

Recent Advances and Modifications

Enzymatic Hydrolysis

Emerging studies suggest lipases or esterases could replace harsh acid hydrolysis, improving selectivity for the 5-hydroxy position. For example, Candida antarctica lipase B (CAL-B) has been used to hydrolyze acetylated intermediates under mild conditions .

Q & A

Q. What are the established synthetic routes for 1-Acetyl-3,3,4,6-tetramethyl-5-indolinol, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of structurally related indole derivatives typically involves refluxing a mixture of formyl-indole precursors with nucleophilic reagents (e.g., thiazolidinones or aminothiazoles) in acetic acid with sodium acetate as a catalyst. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid with 2-thioxothiazolidin-4-one in acetic acid at 100–110°C for 2.5–3 hours yields crystalline products after recrystallization . Optimization strategies include:

  • Catalyst Loading : Adjusting sodium acetate concentration to balance reaction rate and byproduct formation.
  • Solvent Choice : Acetic acid is preferred for its dual role as solvent and proton donor, but DMF/acetic acid mixtures improve recrystallization purity .
  • Reaction Time Monitoring : TLC or HPLC can track intermediate formation to avoid over-reaction.

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?

Methodological Answer:

  • 1H NMR : Key signals include the acetyl group (δ 2.1–2.3 ppm, singlet) and methyl groups on the indolinol core (δ 1.2–1.5 ppm, multiplets). Aromatic protons appear as distinct doublets (δ 6.8–7.4 ppm) .
  • 13C NMR : The carbonyl carbon (C=O) resonates at δ 170–175 ppm, while quaternary carbons in the tetramethyl groups appear at δ 20–25 ppm .
  • IR : Stretching vibrations for C=O (1650–1700 cm⁻¹) and N–H (3200–3400 cm⁻¹) confirm functional groups .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of vapors during reflux .
  • PPE : Wear nitrile gloves and lab coats to prevent dermal exposure. In case of contact, wash immediately with soap and water .
  • Spill Management : Neutralize acetic acid spills with sodium bicarbonate before disposal .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data or unexpected reaction outcomes during synthesis?

Methodological Answer:

  • Isolation of Byproducts : Column chromatography (e.g., silica gel with CH₂Cl₂/MeOH) can separate unreacted starting materials or side products .
  • Isotopic Labeling : Use deuterated analogs to distinguish overlapping NMR signals in complex mixtures .
  • X-ray Crystallography : Resolve ambiguous structures by growing single crystals in DMF/EtOAc and analyzing unit cell parameters .

Q. How can computational chemistry predict the reactivity or stability of this compound derivatives?

Methodological Answer:

  • DFT Calculations : Simulate reaction pathways (e.g., acetyl group migration) using Gaussian or ORCA software to identify transition states .
  • Molecular Dynamics : Assess solvent effects (e.g., acetic acid vs. DMF) on reaction kinetics .
  • Docking Studies : Predict biological activity by modeling interactions with target enzymes (e.g., cholinesterases) using AutoDock Vina .

Q. What challenges arise in designing enantioselective syntheses for chiral derivatives, and what catalytic systems show promise?

Methodological Answer:

  • Chiral Induction : Asymmetric catalysis using BINOL-derived phosphoric acids or Ru-BINAP complexes can induce enantioselectivity during cyclization .
  • Dynamic Kinetic Resolution : Combine palladium catalysts with chiral ligands to control stereochemistry at the indolinol core .
  • Characterization of Enantiomers : Use chiral HPLC (e.g., Chiralpak IA column) or polarimetry to confirm enantiomeric excess .

Q. How can structure-activity relationships (SAR) guide the modification of this compound for enhanced bioactivity?

Methodological Answer:

  • Substituent Screening : Introduce electron-withdrawing groups (e.g., –Cl, –Br) at the 5-position to enhance electrophilicity and binding to biological targets .
  • Biological Assays : Test acetylcholinesterase inhibition using Ellman’s method (λ = 412 nm) to quantify IC₅₀ values .
  • Metabolic Stability : Evaluate microsomal stability in liver S9 fractions to prioritize derivatives with longer half-lives .

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